molecular formula C22H24FN3O2 B12423760 Benperidol-d5

Benperidol-d5

Cat. No.: B12423760
M. Wt: 386.5 g/mol
InChI Key: FEBOTPHFXYHVPL-RCOSHLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benperidol-d5 is a deuterium-labeled version of Benperidol, a highly potent butyrophenone derivative primarily used as an antipsychotic agent. The deuterium labeling is often used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body. Benperidol itself is known for its effectiveness in treating hypersexuality syndromes and schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benperidol-d5 involves the incorporation of deuterium atoms into the Benperidol molecule. This can be achieved through the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-Fluorobutyrophenone, where deuterium is introduced at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the high purity and yield of the deuterium-labeled compound. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .

Chemical Reactions Analysis

Types of Reactions

Benperidol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Benperidol-d5

This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. The deuterium atoms reduce the rate of metabolic degradation, providing more accurate data on the drug’s behavior in the body .

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

386.5 g/mol

IUPAC Name

3-[3,3,4,5,5-pentadeuterio-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i11D2,12D2,18D

InChI Key

FEBOTPHFXYHVPL-RCOSHLFASA-N

Isomeric SMILES

[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(=O)C4=CC=C(C=C4)F)[2H]

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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